molecular formula C6H3NO3S B1223657 1H-thieno[3,2-d][1,3]oxazine-2,4-dione CAS No. 78756-28-2

1H-thieno[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B1223657
CAS No.: 78756-28-2
M. Wt: 169.16 g/mol
InChI Key: QHTTXSWWWSYDRY-UHFFFAOYSA-N
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Description

1H-thieno[3,2-d][1,3]oxazine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H3NO3S and its molecular weight is 169.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis Methods : "1H-thieno[3,2-d][1,3]oxazine-2,4-dione" has been utilized in efficient synthesis methods. For example, a study by Brouillette et al. (2007) demonstrated the use of this compound in the one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives. These derivatives were synthesized with high yields from natural α-amino acids, showcasing the utility of this compound in producing optically pure compounds efficiently (Brouillette et al., 2007).

  • Chemical Libraries Synthesis : Le Foulon et al. (2005) synthesized a large library of thiophene ureidoacids using this compound. This work involved the reaction with a variety of amines, leading to the creation of a 1140-member library. Such libraries are crucial for high-throughput screening in drug discovery and other applications (Le Foulon et al., 2005).

Medicinal Chemistry and Pharmacology

  • Development of Novel Compounds : Nie et al. (2018) conducted research involving the synthesis of hybrids of natural alkaloids and thieno[2,3-d]pyrimidinones using this compound. This study highlighted the compound's role in developing potential therapeutic agents, particularly in the context of cancer treatment (Nie et al., 2018).

  • Cancer Research : Zhang et al. (2019) synthesized new thieno[2,3-d]pyrimidin-4(3H)-ones from this compound. These compounds were tested for their ability to inhibit cancer cell growth, contributing valuable information to cancer research and potential treatment options (Zhang et al., 2019).

Green Chemistry and Environmental Applications

  • Green Synthesis Methods : Nikpassand et al. (2018) demonstrated the use of this compound in the synthesis of benzo[d][1,3]oxazine-2,4-diones under environmentally friendly conditions. This synthesis was achieved using a novel catalyst in a green media, highlighting the compound's role in sustainable chemical processes (Nikpassand et al., 2018).

Properties

IUPAC Name

1H-thieno[3,2-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTTXSWWWSYDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380559
Record name 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78756-28-2
Record name 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,4H-thieno[3,2-d][1,3]oxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 175 g (0.93 mol) of methyl 3-amino-2-thiophenecarboxylate hydrochloride, 1.8 liters of n-butanol and 77 g of sodium hydroxide is heated to boiling under reflux for 30 minutes. After concentration of the resulting suspension on a rotary evaporator, the mixture of sodium 3-amino-2-thiophenecarboxylate and sodium chloride is used directly in the next step. For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran. Phosgene is conducted through this mixture at 15°-25° C. for 2.5 hours and then air is conducted through for 15 minutes. The separated solid material is filtered off under suction, washed with water and dried. There is obtained 2H-thieno[3,2-d][1,3]-oxazine-2,4(1H)-dione of melting point 220°-221° C.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 175 g (0.93 mol) of methyl 3-amino-2-thiophenecarboxylate hydrochloride, 1.8 l of n-butanol and 77 g of sodium hydroxide is heated to boiling under reflux for 30 minutes. After concentration of the suspension obtained, the resulting mixture of sodium salt of 3-amino-2-thiophenecarboxylic acid and sodium chloride is used directly for the next step. For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran. At 15° to 25° phosgene is conducted through this mixture and subsequently air is conducted through the mixture for 15 minutes. The precipitated solid material is filtered off under suction, washed with water and dried. There is obtained 2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione of melting point 220°-221°.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Quantity
230 mL
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key reaction involving 1H-thieno[3,2-d][1,3]oxazine-2,4-dione described in the research?

A1: The research highlights the reactivity of this compound with various natural alpha-amino acids. This reaction leads to the formation of a series of optically pure 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives. [, ] These bicyclic compounds are produced in yields ranging from 41% to 75%. []

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